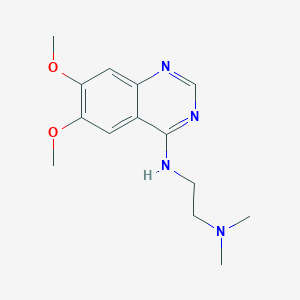![molecular formula C13H20N2O2S B256152 N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC plays a role in the regulation of gene expression, and inhibition of HDAC has been shown to have anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has also been shown to have anti-angiogenic effects (i.e., it inhibits the formation of new blood vessels). Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of certain genes involved in neuronal development and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is a relatively small molecule, which makes it easier to synthesize and study. One limitation of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide. One area of research could focus on further elucidating the mechanism of action of the compound. Another area of research could focus on developing more potent analogs of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide that have improved therapeutic efficacy. Additionally, research could focus on testing the compound in clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide involves a multi-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with morpholine to form 2-(4-morpholinyl)-2-(2-thienyl)ethanol. The second step involves the reaction of 2-(4-morpholinyl)-2-(2-thienyl)ethanol with propanoyl chloride to form N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. One study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide inhibited the growth of breast cancer cells by inducing apoptosis. Another study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide reduced inflammation in a mouse model of asthma. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have analgesic effects in animal models of pain.
Propriétés
Nom du produit |
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide |
|---|---|
Formule moléculaire |
C13H20N2O2S |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h3-4,9,11H,2,5-8,10H2,1H3,(H,14,16) |
Clé InChI |
KYGQYMOQVAXVAL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
SMILES canonique |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)


![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)


![2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)